molecular formula C20H30N2S3Sn2 B12441031 CID 101784228

CID 101784228

Cat. No.: B12441031
M. Wt: 632.1 g/mol
InChI Key: AVIRAGKITOBTPK-UHFFFAOYSA-N
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Description

For instance, oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) are cyanobacterial toxins studied for their biological activities . Similarly, betulin-derived compounds (e.g., CID 72326, CID 64971) are triterpenoids with anti-inflammatory and anticancer properties .

Properties

Molecular Formula

C20H30N2S3Sn2

Molecular Weight

632.1 g/mol

InChI

InChI=1S/C14H6N2S3.6CH4.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H4;;

InChI Key

AVIRAGKITOBTPK-UHFFFAOYSA-N

Canonical SMILES

C.C.C.C.C.C.C1=CC(=C2C=CC(=C3C=CC#S3)C4=NSN=C24)S#C1.[Sn].[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 101784228 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route and reaction conditions are typically detailed in scientific literature and patents. For instance, the preparation might involve the use of specific catalysts, solvents, and temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other industrial-scale equipment might be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

CID 101784228 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide might be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.

    Substitution: Various nucleophiles or electrophiles might be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield an oxidized derivative of this compound, while reduction might produce a reduced form of the compound.

Scientific Research Applications

CID 101784228 has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound might be used in biological studies to investigate its effects on different biological systems.

    Medicine: this compound could have potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound might be used in various industrial processes, including the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of CID 101784228 involves its interaction with specific molecular targets and pathways. This might include binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

The comparison focuses on physicochemical properties, bioactivity, and structural motifs, inferred from analogous compounds in the evidence.

Table 1: Physicochemical Properties of CID 101784228 and Analogs

Property This compound* 3-O-Caffeoyl Betulin (CID 10153267) Oscillatoxin D (CID 101283546) Betulin (CID 72326)
Molecular Formula Not reported C₃₅H₅₄O₅ C₃₄H₅₀O₈ C₃₀H₅₀O₂
Molecular Weight (g/mol) Not reported 554.8 610.75 442.7
LogP (Predicted) Not reported 7.2 (iLOGP) 4.5 (XLOGP3) 8.1 (WLOGP)
Solubility (ESOL) Not reported 0.01 mg/mL 0.12 mg/mL 0.003 mg/mL
Bioavailability Score Not reported 0.17 0.55 0.55

Note: Specific data for CID 101784428 are unavailable in the provided evidence. Values for analogs are extracted from , and 12–16.

Key Findings:

Structural Motifs: Betulin derivatives (e.g., CID 72326) feature a pentacyclic triterpenoid backbone, often modified with functional groups like carboxyl or caffeoyl moieties to enhance bioactivity . Oscillatoxins (e.g., CID 101283546) are macrocyclic polyketides with methyl or hydroxyl substitutions influencing toxicity and cellular uptake .

Pharmacokinetic Profiles :

  • LogP : Betulin analogs exhibit high lipophilicity (LogP >7), correlating with membrane permeability but poor aqueous solubility. Oscillatoxin D (LogP ~4.5) balances solubility and bioavailability .
  • GI Absorption : Most analogs show high gastrointestinal absorption (e.g., CID 736782: GI absorption = high), except highly polar derivatives like sulfated steroids (e.g., DHEAS, CID 12594) .

Bioactivity :

  • Betulinic acid (CID 64971) inhibits cancer cell proliferation (IC₅₀ ~1–10 µM) via mitochondrial apoptosis .
  • Oscillatoxin derivatives disrupt ion channels, leading to neurotoxic effects .

Methodological Considerations for Comparison

The evidence highlights standardized parameters for comparative studies:

  • LogP and Solubility : Critical for predicting drug-likeness (e.g., CID 57416287 has LogP 0.03 and solubility 86.7 mg/mL, indicating high bioavailability ).
  • Synthetic Accessibility : Compounds like CID 1046861-20-4 (synthetic accessibility score = 2.07) are easier to scale up than complex natural products .
  • Safety Profiles : Structural alerts (e.g., PAINS alerts) are used to flag reactive or promiscuous compounds (e.g., CID 84228-93-3 has 0 PAINS alerts, making it suitable for drug development ).

Q & A

How do I formulate a focused research question for studying CID 101784228?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example: "How does this compound interact with [specific biological target] under varying pH conditions (e.g., 5.0 vs. 7.4) over 24 hours?" Ensure the question is measurable, avoids vague terms, and aligns with gaps in existing literature .

Q. What experimental design principles should guide studies on this compound?

  • Methodological Answer : Prioritize reproducibility by detailing synthesis protocols, characterization methods (e.g., NMR, HPLC), and control groups. For novel compounds, provide purity data (>95%) and structural confirmation. Use validated assays (e.g., dose-response curves) to minimize variability. Reference established methodologies from journals like the Beilstein Journal of Organic Chemistry .

Q. How can I ensure a rigorous literature review for this compound-related research?

  • Methodological Answer : Use systematic review protocols:

Search databases (PubMed, SciFinder) with controlled vocabulary (e.g., MeSH terms, CAS Registry Numbers).

Screen for peer-reviewed studies prioritizing mechanistic insights over preliminary data.

Advanced Research Questions

Q. How should I address contradictory findings in this compound studies?

  • Methodological Answer : Apply triangulation:
  • Data Triangulation : Compare results across multiple assays (e.g., in vitro vs. in vivo models).
  • Methodological Triangulation : Validate findings using complementary techniques (e.g., crystallography and molecular docking).
  • Analytical Triangulation : Use statistical tests (e.g., ANOVA with post-hoc corrections) to identify outliers or confounding variables. Document discrepancies in supplementary materials .

Q. What strategies optimize interdisciplinary collaboration for this compound research?

  • Methodological Answer :
  • Define shared objectives early (e.g., "Elucidate the pharmacokinetic-pharmacodynamic relationship of this compound").
  • Use collaborative tools (e.g., electronic lab notebooks) for real-time data sharing.
  • Align terminology across fields (e.g., clarify "bioavailability" in chemical vs. pharmacological contexts) .

Q. How do I select appropriate statistical methods for this compound data analysis?

  • Methodological Answer :
  • For continuous data (e.g., enzyme inhibition rates), use parametric tests (t-tests, linear regression) if normality assumptions hold.
  • For categorical outcomes (e.g., presence/absence of toxicity), apply non-parametric tests (Mann-Whitney U, chi-square).
  • Address multicollinearity in multivariate models using variance inflation factor (VIF) analysis .

Q. What ethical considerations arise in this compound research?

  • Methodological Answer :
  • Obtain ethics approval for studies involving human/animal subjects.
  • Disclose conflicts of interest (e.g., patent filings) in manuscripts.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Methodological Pitfalls to Avoid

  • Overly Broad Questions : E.g., "What is the effect of this compound?" lacks specificity. Reframe to focus on mechanisms, conditions, or comparative analyses .
  • Insufficient Replicates : Use ≥3 biological replicates and technical triplicates to ensure statistical power .
  • Ignoring Negative Data : Report non-significant results to avoid publication bias and inform future studies .

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